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molecular formula C25H21FN6O2S B612191 Ilorasertib CAS No. 1227939-82-3

Ilorasertib

Cat. No. B612191
M. Wt: 488.5 g/mol
InChI Key: WPHKIQPVPYJNAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08633317B2

Procedure details

There is further provided a process for preparing N-(4-{4-amino-7-[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]thieno[3,2-c]pyridin-3-yl}phenyl)-N′-(3-fluorophenyl)urea L-tartrate in a solid crystalline form, wherein the crystalline form is Form II comprising: a) providing a mixture comprising (i) N-(4-{4-amino-7-[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]thieno[3,2-c]pyridin-3-yl}phenyl)-N′-(3-fluorophenyl)urea L-bitartrate solid, water, and tetrahydrofuran; b) causing N-(4-{4-amino-7-[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]thieno[3,2-c]pyridin-3-yl}phenyl)-N′-(3-fluorophenyl)urea L-tartrate crystalline Form II to exist in the mixture.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
N-(4-{4-amino-7-[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]thieno[3,2-c]pyridin-3-yl}phenyl)-N′-(3-fluorophenyl)urea L-tartrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([C@@H]([C@H](C(O)=O)O)O)(O)=O.[NH2:11][C:12]1[C:17]2[C:18]([C:21]3[CH:26]=[CH:25][C:24]([NH:27][C:28]([NH:30][C:31]4[CH:36]=[CH:35][CH:34]=[C:33]([F:37])[CH:32]=4)=[O:29])=[CH:23][CH:22]=3)=[CH:19][S:20][C:16]=2[C:15]([C:38]2[CH:39]=[N:40][N:41]([CH2:43][CH2:44][OH:45])[CH:42]=2)=[CH:14][N:13]=1.O>O1CCCC1>[NH2:11][C:12]1[C:17]2[C:18]([C:21]3[CH:22]=[CH:23][C:24]([NH:27][C:28]([NH:30][C:31]4[CH:36]=[CH:35][CH:34]=[C:33]([F:37])[CH:32]=4)=[O:29])=[CH:25][CH:26]=3)=[CH:19][S:20][C:16]=2[C:15]([C:38]2[CH:39]=[N:40][N:41]([CH2:43][CH2:44][OH:45])[CH:42]=2)=[CH:14][N:13]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
N-(4-{4-amino-7-[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]thieno[3,2-c]pyridin-3-yl}phenyl)-N′-(3-fluorophenyl)urea L-tartrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[C@H](O)[C@@H](O)C(=O)O.NC1=NC=C(C2=C1C(=CS2)C2=CC=C(C=C2)NC(=O)NC2=CC(=CC=C2)F)C=2C=NN(C2)CCO
Step Three
Name
II
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
There is further provided a process

Outcomes

Product
Name
Type
product
Smiles
NC1=NC=C(C2=C1C(=CS2)C2=CC=C(C=C2)NC(=O)NC2=CC(=CC=C2)F)C=2C=NN(C2)CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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